molecular formula C24H24N4O2S2 B4234965 2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide

2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B4234965
M. Wt: 464.6 g/mol
InChI Key: QTPPUXOINMJVPP-UHFFFAOYSA-N
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Description

2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core heterocyclic structure, followed by functionalization to introduce the desired substituents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as a drug candidate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures with comparable functional groups. These compounds may share some properties but differ in their specific applications and effects. The uniqueness of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S2/c1-24(2)11-18-16(13-31-24)10-17-20-21(32-22(17)27-18)23(30)28(14-26-20)12-19(29)25-9-8-15-6-4-3-5-7-15/h3-7,10,14H,8-9,11-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPPUXOINMJVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CS1)C4=C(S3)C(=O)N(C=N4)CC(=O)NCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5,5-dimethyl-15-oxo-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(2-phenylethyl)acetamide

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